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Compound of Interest

Compound Name: 2-Bromo-m-xylene

Cat. No.: B044306 Get Quote

Introduction: 2-Bromo-m-xylene (2-bromo-1,3-dimethylbenzene) is an aromatic halogenated

compound with the chemical formula C₈H₉Br.[1][2][3] It serves as a key intermediate in various

organic syntheses, including the preparation of more complex molecular structures like

2,2′,4,6,6′-pentamethylbiphenyl.[4] A thorough understanding of its spectroscopic

characteristics is essential for researchers in chemical synthesis and drug development for

reaction monitoring, quality control, and structural verification. This guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Bromo-m-xylene, along with standardized experimental

protocols.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Bromo-m-xylene in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 Multiplet 3H Aromatic (Ar-H)

~2.4 Singlet 6H Methyl (CH₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data[1][5]

Chemical Shift (δ) ppm Assignment

~139.0 C-CH₃

~129.0 Ar-C

~128.5 Ar-C

~126.0 C-Br

~24.0 CH₃

Note: The exact chemical shifts for the aromatic carbons can be complex to assign without

further 2D NMR experiments.

Infrared (IR) Spectroscopy[1]
IR spectroscopy provides information about the functional groups present in a molecule. The

data below corresponds to a neat sample analyzed by Fourier Transform Infrared (FTIR)

spectroscopy.
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Wavenumber (cm⁻¹) Intensity Vibration Type

3000-3100 Medium Aromatic C-H Stretch

2850-3000 Medium-Strong
Aliphatic C-H Stretch (from

CH₃)

1570-1600 Medium-Strong Aromatic C=C Bending

1450-1480 Strong Aromatic C=C Bending

~750 Strong C-Br Stretch

~700-800 Strong Ar-H Out-of-plane Bending

Mass Spectrometry (MS)[1][2]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

184/186 High [M]⁺ (Molecular Ion)

105 100 (Base Peak) [M-Br]⁺

77 Medium [C₆H₅]⁺

Note: The presence of two peaks of almost equal intensity for the molecular ion (184 and 186)

is characteristic of a compound containing one bromine atom, due to the natural isotopic

abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-m-xylene in about 0.6 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

Transfer: Filter the solution into a standard 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum, typically using a single pulse experiment.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts

to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
This protocol is for Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid

samples.[7]

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental interferences.

Sample Application: Place a single drop of neat (undiluted) 2-Bromo-m-xylene directly onto

the ATR crystal.[8]

Data Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or

32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.[8]
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Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally

stable compounds like 2-Bromo-m-xylene.

Sample Preparation: Prepare a dilute solution of 2-Bromo-m-xylene in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation Setup:

Set the GC oven temperature program to separate the analyte from any impurities. A

typical program might start at a low temperature, then ramp up to a higher temperature.

Set the injector temperature (e.g., 250 °C) and MS ion source temperature (e.g., 200 °C).

[9]

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

Separation and Ionization: The compound travels through the GC column and is then

introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization

(EI) at 70 eV.[9]

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion

and its fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the base peak, the molecular

ion peak, and characteristic fragmentation patterns.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromo-m-xylene.
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Caption: A generalized workflow for chemical structure elucidation using spectroscopic

methods.

Mass Spectrometry Fragmentation Pathway
This diagram shows a plausible electron ionization fragmentation pathway for 2-Bromo-m-
xylene.
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Caption: Proposed fragmentation of 2-Bromo-m-xylene in an EI mass spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]

3. Cas 576-22-7,2-Bromo-m-xylene | lookchem [lookchem.com]

4. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]

5. 2-Bromo-m-xylene(576-22-7) 13C NMR spectrum [chemicalbook.com]

6. benchchem.com [benchchem.com]

7. emeraldcloudlab.com [emeraldcloudlab.com]

8. orgchemboulder.com [orgchemboulder.com]

9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-m-xylene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044306#spectroscopic-data-for-2-bromo-m-xylene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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